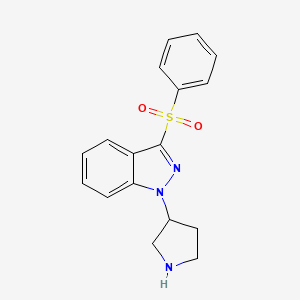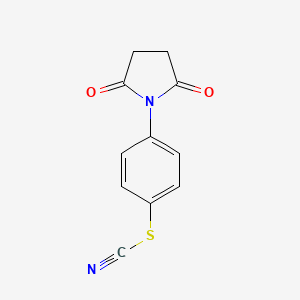
4-(2,5-Dioxopyrrolidin-1-yl)phenyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dioxopyrrolidin-1-yl)phenyl thiocyanate is a chemical compound that features a pyrrolidine-2,5-dione moiety attached to a phenyl ring, which is further connected to a thiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)phenyl thiocyanate typically involves the reaction of 4-aminophenyl thiocyanate with maleic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,5-Dioxopyrrolidin-1-yl)phenyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield amine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl thiocyanates, sulfonyl derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dioxopyrrolidin-1-yl)phenyl thiocyanate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant properties and its ability to inhibit calcium currents mediated by L-type channels.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)phenyl thiocyanate involves its interaction with molecular targets such as calcium channels. The compound inhibits calcium currents, which can affect various cellular processes. This inhibition is believed to be mediated by the binding of the compound to specific sites on the calcium channels, leading to a decrease in calcium influx .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound is similar in structure and is known to improve monoclonal antibody production in cell cultures.
4-[4-(2,5-Dioxopyrrolidin-1-yl)-phenylamino]-4-hydroxy-butyric acid: This compound has similar structural features and is studied for its potential biological activities.
Uniqueness
4-(2,5-Dioxopyrrolidin-1-yl)phenyl thiocyanate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
838848-51-4 |
|---|---|
Molekularformel |
C11H8N2O2S |
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
[4-(2,5-dioxopyrrolidin-1-yl)phenyl] thiocyanate |
InChI |
InChI=1S/C11H8N2O2S/c12-7-16-9-3-1-8(2-4-9)13-10(14)5-6-11(13)15/h1-4H,5-6H2 |
InChI-Schlüssel |
FKRMVEIUFXBGOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


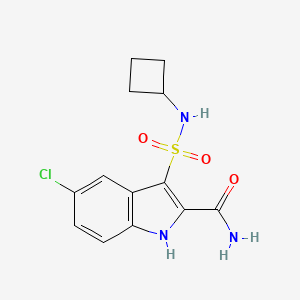
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
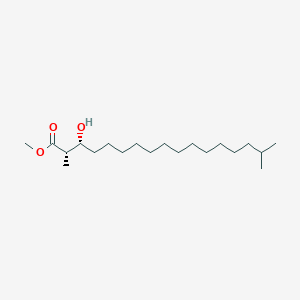
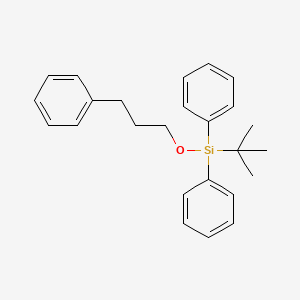
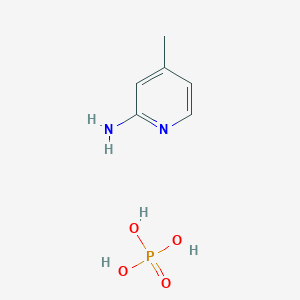
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
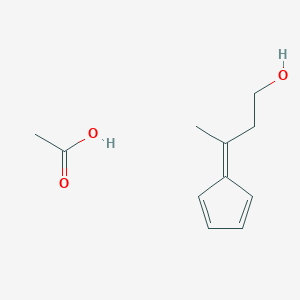
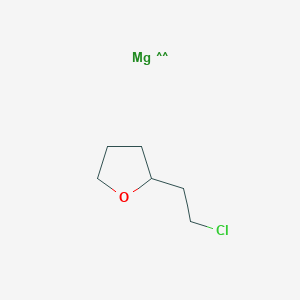
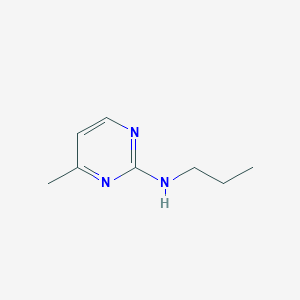
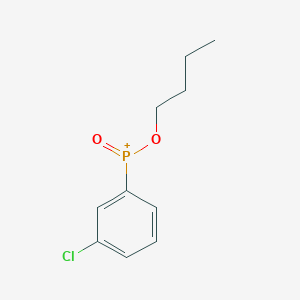
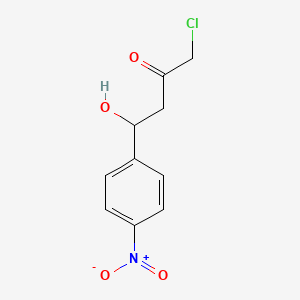
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
![N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12529902.png)
